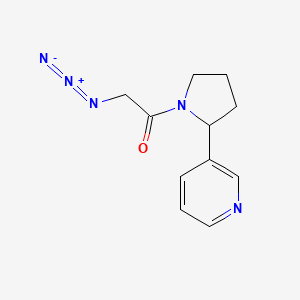![molecular formula C11H20N4O2 B1479102 9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol CAS No. 2098124-00-4](/img/structure/B1479102.png)
9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
Übersicht
Beschreibung
9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol is a useful research compound. Its molecular formula is C11H20N4O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Chemical Properties
Spirocyclic compounds, including 1-oxa-9-azaspiro[5.5]undecane derivatives, represent challenging targets for chemical synthesis due to their novel skeletons and significant biological activities. Synthetic strategies for these compounds have been extensively explored to develop novel methodologies and understand their chemical properties better. For instance, the Prins cascade cyclization process has been utilized for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, highlighting the versatility of spirocyclic compounds in synthetic organic chemistry (Reddy et al., 2014).
Biological Activities and Therapeutic Potentials
Spirocyclic derivatives have been investigated for their biological activities and potential as therapeutic agents. For example, spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffolds have been explored as soluble epoxide hydrolase (sEH) inhibitors, showing remarkable properties such as good solubility, low lipophilicity, and excellent oral bioavailability in mice. This research underscores the therapeutic potential of spirocyclic compounds in treating cardiovascular diseases, inflammation, and pain (Lukin et al., 2018).
Drug Discovery and Development
The exploration of spirocyclic derivatives in drug discovery has led to the identification of novel antibacterial agents. Research on spirocyclic derivatives of ciprofloxacin against various bacterial strains demonstrates the narrow yet potent antibacterial spectrum of these compounds, particularly against gram-negative Acinetobacter baumannii and gram-positive Bacillus cereus, highlighting their potential in addressing specific bacterial infections (Lukin et al., 2022).
Eigenschaften
IUPAC Name |
9-(2-azidoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c12-14-13-4-7-15-5-2-11(3-6-15)9-10(16)1-8-17-11/h10,16H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVSDTVTCJHEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)CCN=[N+]=[N-])CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)aniline](/img/structure/B1479028.png)







![3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B1479041.png)
